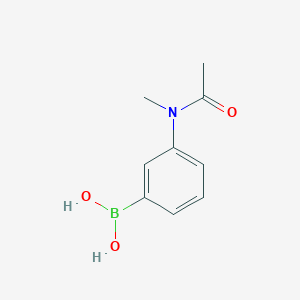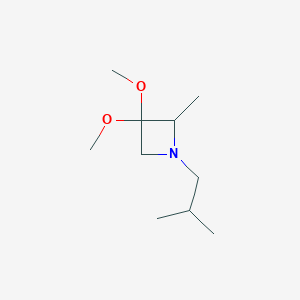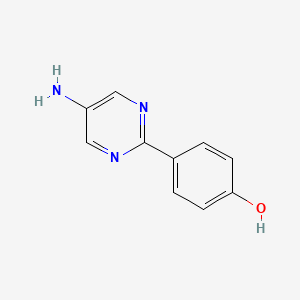
5-(4-Methoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a methoxyphenyl group at the 5-position of the pyrimidine ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyrimidine typically involves the condensation of 4-methoxybenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot multicomponent reaction involving aldehydes, guanidine, and electron-deficient acetylenic compounds. This method offers high yields, short reaction times, and operational simplicity .
化学反応の分析
Types of Reactions: 5-(4-Methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-(4-Methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in the development of potential therapeutic agents for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用機序
5-(4-メトキシフェニル)ピリミジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、シクロオキシゲナーゼ(COX)などの特定の酵素の活性を、その活性部位に結合することによって阻害できます。この阻害は、プロスタグランジンE2(PGE2)などの炎症性メディエーターの産生を減らし、抗炎症効果を発揮します . さらに、この化合物は、細胞増殖とアポトーシスに関与するシグナル伝達経路を調節し、抗がん特性に貢献しています .
類似化合物:
- 5-(4-メトキシフェニル)-1H-インドール
- 5-(4-メトキシフェニル)-1H-イミダゾール
- 4-((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン
比較: これらの化合物は、4-メトキシフェニル基を共有していますが、コア構造が異なるため、化学反応性と生物活性に違いが生じます。たとえば、5-(4-メトキシフェニル)-1H-インドールと5-(4-メトキシフェニル)-1H-イミダゾールは、リノール酸オキシゲナーゼ活性の基質選択的阻害を示しますが、5-(4-メトキシフェニル)ピリミジンは、抗菌活性や抗がん活性など、より汎用性の高い用途があります .
類似化合物との比較
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: While these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical reactivity and biological activities. For example, 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole exhibit substrate-selective inhibition of linoleate oxygenase activity, whereas 5-(4-Methoxyphenyl)pyrimidine is more versatile in its applications, including antimicrobial and anticancer activities .
特性
CAS番号 |
69491-47-0 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)10-6-12-8-13-7-10/h2-8H,1H3 |
InChIキー |
YTXBYDLGLGAHBY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)






![Imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11906510.png)



